Benzene, 1-((2-(4-(cyclohexyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
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Overview
Description
Benzene, 1-((2-(4-(cyclohexyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is an organic compound that belongs to the class of aromatic compounds. Aromatic compounds are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems. This particular compound features a benzene ring substituted with various functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-(cyclohexyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the necessary substituents onto the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, where benzene is reacted with various electrophiles in the presence of catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(4-(cyclohexyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: AlCl3, FeCl3, various electrophiles (e.g., halogens, nitro groups).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Benzene, 1-((2-(4-(cyclohexyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(4-(cyclohexyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with various molecular targets. The compound’s aromatic ring allows it to participate in π-π interactions with other aromatic systems, while its functional groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Benzene, 1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Benzene, 1-((2-(4-propoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
Uniqueness
What sets Benzene, 1-((2-(4-(cyclohexyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- apart from similar compounds is the presence of the cyclohexyloxy group. This group can significantly influence the compound’s physical and chemical properties, such as solubility, stability, and reactivity. Additionally, the cyclohexyloxy group may enhance the compound’s ability to interact with specific biological targets, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
80844-23-1 |
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Molecular Formula |
C29H34O3 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-cyclohexyloxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C29H34O3/c1-29(2,24-16-18-27(19-17-24)31-25-11-5-3-6-12-25)22-30-21-23-10-9-15-28(20-23)32-26-13-7-4-8-14-26/h4,7-10,13-20,25H,3,5-6,11-12,21-22H2,1-2H3 |
InChI Key |
NMKZGOKRSGWXOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC4CCCCC4 |
Origin of Product |
United States |
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